Bismuth 2-ethylhexanoate

Description

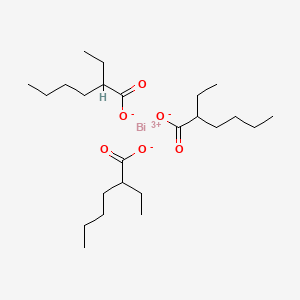

The exact mass of the compound 2-Ethylhexanoic acid, bismuth salt is 638.30201 g/mol and the complexity rating of the compound is 93.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bismuth;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMHJBONQMZPBW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890950 | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67874-71-9, 71010-77-0, 72877-97-5 | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071010770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanoic acid, bismuth salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexanoic acid, bismuth salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bismuth 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bismuth 2-ethylhexanoate (B8288628) (Bi(OOCCH(C₂H₅)C₄H₉)₃). It includes detailed experimental protocols for various synthetic routes and a thorough examination of the analytical techniques used to verify the structure, purity, and thermal properties of the compound.

Introduction

Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula C₂₄H₄₅BiO₆ and a molecular weight of 638.61 g/mol .[1][2] It is a bismuth salt of 2-ethylhexanoic acid and typically appears as a liquid that is not miscible with water.[1][3] This compound serves as a versatile catalyst in various industrial applications, including polymerization reactions and the synthesis of polyurethane foams and coatings.[3][4][5] In the pharmaceutical and biomedical fields, bismuth compounds are gaining interest due to their potential antimicrobial properties and low toxicity, making this compound a subject of investigation for applications such as drug delivery systems.[1][6]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of yield, purity, and scalability.

Direct Metathesis Reaction

The direct metathesis reaction is a widely employed industrial method due to its scalability and moderate to high yields.[1] This process involves the reaction of bismuth nitrate (B79036) pentahydrate with 2-ethylhexanoic acid in the presence of ammonium (B1175870) hydroxide.[1]

Experimental Protocol:

-

Soap Formation: In a reaction vessel, prepare an aqueous solution of ammonium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with ammonium hydroxide. A 1:1 molar ratio is typically used, with controlled pH conditions ranging from 7.5 to 8.5.[1]

-

Metathesis Precipitation: In a separate vessel, dissolve bismuth nitrate pentahydrate in water.

-

Reaction: Slowly add the bismuth nitrate solution to the ammonium 2-ethylhexanoate solution with constant stirring. The reaction proceeds with a 1:3 molar ratio of bismuth nitrate to ammonium 2-ethylhexanoate.[1]

-

Isolation: The resulting this compound precipitates out of the aqueous solution. Isolate the product by filtration.

-

Purification: Wash the precipitate with water to remove any unreacted salts and byproducts.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C for 7-8 hours.[7]

Electrochemical Synthesis

Electrochemical synthesis offers a pathway to high-purity this compound.[1] This method involves the electrolysis of a solution containing 2-ethylhexanoic acid and an electroconductive additive, using a bismuth anode.[7]

Experimental Protocol:

-

Electrolyte Preparation:

-

Electrolysis Setup:

-

Use an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments.[7]

-

The anode is a bismuth plate, and the cathode can be a graphite (B72142) plate.[7]

-

-

Electrolysis: Conduct the electrolysis at a constant current of 0.100 amps for 20 hours. Periodically (e.g., every 3 hours), add a small amount of 2-ethylhexanoic acid (e.g., 2 ml) to the catholyte.[7]

-

Product Isolation: After electrolysis, the product, a viscous transparent liquid, is present in the anolyte. Isolate the product by evaporating the solvent.[7]

-

Drying: Dry the final product in a vacuum heater at 50-60°C for 7-8 hours.[7]

Direct Reaction with Bismuth Oxide

This method involves the direct reaction of bismuth oxide with 2-ethylhexanoic acid at elevated temperatures.[1]

Experimental Protocol:

-

Reactant Mixture: In a reaction vessel equipped with a stirrer and a condenser, mix bismuth oxide (Bi₂O₃) with an excess of 2-ethylhexanoic acid.

-

Reaction Conditions: Heat the mixture to 100-150°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] The reaction time can be several hours.[7]

-

Water Removal: The water formed during the reaction is continuously removed, for example, by azeotropic distillation.

-

Purification: After the reaction is complete, any excess 2-ethylhexanoic acid can be removed by vacuum distillation.[8] The final product is a solution of this compound.

Synthesis Workflow Visualization

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for structural confirmation and purity assessment.[1][6] The spectra provide detailed information about the coordination environment of the bismuth atom and the integrity of the 2-ethylhexanoate ligand.[1][9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy is used to confirm the structural integrity of the compound. A characteristic strong absorption band for the carboxylate (C=O) stretching frequency is typically observed in the range of 1580-1620 cm⁻¹.[1] The absence of a broad O-H stretch (around 3000 cm⁻¹) from the carboxylic acid precursor indicates the completion of the reaction.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and bismuth content of the compound.[1] The analysis is typically carried out under a nitrogen atmosphere with a constant heating rate (e.g., 10 °C/min) over a temperature range from ambient to 600°C.[6] The decomposition of this compound usually occurs in the range of 340-400°C.[1]

-

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of the material, such as melting and decomposition. For some bismuth compounds, decomposition can be observed around 252°C.[10]

Elemental and Purity Analysis

-

Inductively Coupled Plasma (ICP) Analysis: ICP is a high-precision analytical method used to verify the bismuth purity levels (typically ≥99.0%) and to quantify any trace metal contamination.[1]

-

Elemental Analysis: The weight percentages of carbon, hydrogen, and bismuth are determined and compared to the calculated theoretical values based on the molecular formula C₂₄H₄₅BiO₆.

-

Karl Fischer Titration: This technique is used to determine the water content, ensuring it remains below a specified limit (e.g., 0.5%).[1]

X-ray Diffraction (XRD)

XRD analysis can be used to study the crystal structure of the compound if it is in a solid or crystalline form. For many organometallic compounds like this compound, which are often liquids or amorphous solids, XRD may show broad peaks indicative of a non-crystalline nature.

Characterization Techniques Interrelationship

Caption: Interrelationship of characterization techniques and determined properties.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound.

Table 1: Elemental Composition

| Element | Theoretical Weight % (C₂₄H₄₅BiO₆) |

| Bismuth (Bi) | 32.72% |

| Carbon (C) | 45.13% |

| Hydrogen (H) | 7.11% |

| Oxygen (O) | 15.03% |

Note: The target bismuth content in commercial products is often specified in a range, for example, 32.5-33.0%.[1]

Table 2: Spectroscopic Data

| Technique | Parameter | Typical Value |

| FTIR | Carboxylate (C=O) Stretch | 1580 - 1620 cm⁻¹[1] |

Table 3: Thermal Analysis Data

| Technique | Parameter | Typical Value |

| TGA | Thermal Decomposition Range | 340 - 400 °C[1] |

| DSC | Decomposition Temperature | ~252 °C[10] |

Table 4: Purity and Physical Properties

| Parameter | Typical Specification |

| Bismuth Purity (by ICP) | ≥99.0%[1] |

| Trace Metal Contamination | <100 ppm[1] |

| Moisture Content (Karl Fischer) | <0.5%[1] |

| Flash Point | 72 °C[1][11] |

| Specific Gravity / Density | 1.28 g/cm³[1][11] |

Conclusion

The synthesis and characterization of this compound can be achieved through various reliable methods, with electrochemical synthesis and direct metathesis being prominent examples. A combination of spectroscopic, thermal, and elemental analysis techniques is crucial for the comprehensive characterization of the final product, ensuring its structural integrity, purity, and desired physical properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working with this important organometallic compound.

References

- 1. Buy this compound | 67874-71-9 [smolecule.com]

- 2. Bismuth tris(2-ethylhexanoate) | C24H45BiO6 | CID 3034787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Fisher Scientific [fishersci.ca]

- 4. americanelements.com [americanelements.com]

- 5. This compound [myskinrecipes.com]

- 6. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. alfachemic.com [alfachemic.com]

Physicochemical properties of Bismuth(III) 2-ethylhexanoate

An In-depth Technical Guide to the Physicochemical Properties of Bismuth(III) 2-ethylhexanoate (B8288628)

Introduction

Bismuth(III) 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula C24H45BiO6.[1][2] It is a metal carboxylate that has garnered significant attention in various industrial and research applications, primarily as a catalyst, lubricant additive, and paint drier.[3][4][5][6] Its rising prominence is partly due to its lower toxicity compared to lead or zinc-based counterparts, making it a more environmentally friendly alternative in many processes.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of Bismuth(III) 2-ethylhexanoate, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound.

Physicochemical Properties

The key physicochemical properties of Bismuth(III) 2-ethylhexanoate are summarized in the table below. It is important to note that some properties, such as appearance, can vary depending on the purity and the solvent used in its preparation.[1][7]

| Property | Value |

| Chemical Formula | C24H45BiO6[1][2][8][9][10] |

| Molecular Weight | 638.61 g/mol [2][8][9][11][12] |

| Appearance | Pale yellow to brown viscous liquid or white solid[1][5][10] |

| Density | 1.28 g/cm³[1][3][4][13][14][15] |

| Boiling Point | 228°C at 760 mmHg[7][13] to 329.1±42.0°C at 760 mmHg (Predicted)[1] |

| Flash Point | 72°C[1][3][4][7][13][14][15] |

| Solubility | Not miscible with water[3][4][6][7][13][14][15]; Soluble in organic solvents[1] |

| Vapor Pressure | 4Pa at 20℃[3][4][14][15] |

| Decomposition Temperature | No specific data available, but noted for excellent thermal stability[1][8] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions[3][4][14][15] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Bismuth(III) 2-ethylhexanoate are crucial for its application in research and development.

Synthesis of Bismuth(III) 2-ethylhexanoate

Several methods can be employed for the synthesis of Bismuth(III) 2-ethylhexanoate. Two common approaches are direct reaction and electrochemical synthesis.

1. Direct Reaction Method:

This method involves the direct reaction of a bismuth-containing precursor, such as bismuth oxide (Bi2O3), with 2-ethylhexanoic acid.

-

Materials: Bismuth oxide (Bi2O3), 2-ethylhexanoic acid, and a suitable organic solvent (e.g., xylene or mineral spirits).

-

Procedure:

-

A stoichiometric amount of bismuth oxide is suspended in the organic solvent in a reaction vessel equipped with a stirrer and a condenser.

-

A corresponding stoichiometric amount of 2-ethylhexanoic acid is slowly added to the suspension while stirring.

-

The reaction mixture is heated to a specific temperature (e.g., 80-120°C) and maintained for several hours to ensure the completion of the reaction.

-

Water formed during the reaction can be removed by azeotropic distillation.

-

After the reaction is complete, the mixture is cooled, and any unreacted solids are removed by filtration.

-

The solvent is then removed under reduced pressure to yield the final product, Bismuth(III) 2-ethylhexanoate.

-

2. Electrochemical Synthesis:

This method utilizes the anodic dissolution of bismuth metal in the presence of 2-ethylhexanoic acid.[16]

-

Materials: Bismuth metal (anode), Platinum (cathode), 2-ethylhexanoic acid, a suitable solvent (e.g., acetone (B3395972) or acetonitrile), and a supporting electrolyte (e.g., (CH3CH2O)4NClO4).[16]

-

Procedure:

-

An electrolytic cell is set up with a bismuth anode and a platinum cathode.

-

The electrolyte solution is prepared by dissolving 2-ethylhexanoic acid and the supporting electrolyte in the chosen solvent.

-

A constant current is passed through the cell, leading to the dissolution of the bismuth anode and the formation of Bismuth(III) 2-ethylhexanoate in the solution.

-

The reaction is carried out for a specific duration to achieve the desired yield.

-

Upon completion, the product can be isolated from the electrolyte solution, which may involve precipitation and filtration, followed by washing and drying.[16]

-

Characterization Techniques

To confirm the identity and purity of the synthesized Bismuth(III) 2-ethylhexanoate and to determine its properties, several analytical techniques are employed.

1. Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

-

Procedure:

-

A small, accurately weighed sample of Bismuth(III) 2-ethylhexanoate is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[17]

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of thermal stability.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

-

Procedure:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl3).

-

The NMR spectrum is recorded on a spectrometer.

-

The chemical shifts, integration, and coupling patterns of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the presence of the 2-ethylhexanoate ligands and their coordination to the bismuth center.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of Bismuth(III) 2-ethylhexanoate.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Page loading... [guidechem.com]

- 2. Buy Bismuth 2-ethylhexanoate | 67874-71-9 [smolecule.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 67874-71-9 [m.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 67874-71-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. strem.com [strem.com]

- 10. This compound 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Bismuth(III) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 12. Bismuth tris(2-ethylhexanoate) | C24H45BiO6 | CID 3034787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. This compound | 67874-71-9 [amp.chemicalbook.com]

- 15. 67874-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 17. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Bismuth 2-ethylhexanoate (CAS 67874-71-9): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth 2-ethylhexanoate (B8288628), also known as bismuth octoate, is an organometallic compound with the CAS number 67874-71-9. It is a bismuth salt of 2-ethylhexanoic acid and is typically a viscous, pale yellow to brown liquid. This compound has garnered significant interest in various industrial and research fields due to its catalytic activity, utility as a lubricant additive, and as a dessicant. Notably, it is considered a less toxic alternative to traditional heavy metal catalysts, such as those based on tin or lead, making it an attractive option for more environmentally friendly formulations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and available technical data for Bismuth 2-ethylhexanoate, with a focus on information relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the coordination of a trivalent bismuth cation with three 2-ethylhexanoate anions. It is generally insoluble in water but soluble in organic solvents.

| Property | Value | Source(s) |

| CAS Number | 67874-71-9 | |

| Molecular Formula | C₂₄H₄₅BiO₆ | |

| Molecular Weight | 638.61 g/mol | |

| Appearance | Pale yellow to brown viscous liquid | |

| Density | ~1.28 g/cm³ | |

| Flash Point | 72 °C | |

| Water Solubility | Not miscible |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily for industrial-scale production. The choice of method often depends on the desired purity and yield.

Electrochemical Synthesis

An electrochemical process has been patented for the synthesis of metal 2-ethylhexanoates, including the bismuth salt. This method involves the electrolysis of a reaction mixture containing a carboxylic acid, a low-weight aliphatic alcohol, and an electroconductive additive.

Experimental Protocol (Electrochemical Synthesis):

While the full detailed protocol is proprietary, a patent provides the following example:

-

Electrolyzer Setup: An electrolyzer with an ion exchange membrane separating the anode and cathode compartments is used.

-

Anode: A bismuth plate with a defined surface area (e.g., 10 cm²).

-

Anolyte: A solution composed of 2-ethylhexanoic acid, ammonium (B1175870) 2-ethylhexanoate (as the electroconductive additive), and methanol (B129727).

-

Catholyte: A solution containing ammonium 2-ethylhexanoate in methanol.

-

Process: An electric current is passed through the cell, leading to the dissolution of the bismuth anode and the formation of this compound. The product precipitates from the methanol solvent.

-

Purification: The precipitated product is isolated by filtration, washed with methanol, and dried under vacuum.

Caption: Electrochemical synthesis of this compound.

Other Synthesis Methods

-

Direct Metathesis: This common industrial method involves the reaction of a bismuth salt, such as bismuth nitrate, with an ammonium or alkali metal salt of 2-ethylhexanoic acid. The reaction is typically carried out in an aqueous medium, and the this compound product precipitates out.

-

Direct Acid-Base Reaction: This method involves the direct reaction of bismuth oxide (Bi₂O₃) with 2-ethylhexanoic acid at elevated temperatures.

Applications

This compound is a versatile compound with several key industrial applications.

Catalyst in Polymer Synthesis

This compound is widely used as a catalyst in the synthesis of various polymers, most notably polyurethanes and polyesters.

Polyurethane Production:

In the manufacturing of polyurethane foams, coatings, adhesives, and elastomers, this compound serves as a gelling catalyst. It promotes the reaction between isocyanates and polyols to form the urethane (B1682113) linkages that constitute the polymer backbone. It is often favored over traditional tin-based catalysts due to its lower toxicity. The catalytic mechanism involves the bismuth ions coordinating with the reactants, thereby lowering the activation energy of the urethane formation reaction. It is described as a delayed-action catalyst, which can provide better control over the polymerization process.

Benefits in Polyurethane Foams:

-

Improved Foam Stability: Helps to stabilize the foam during curing, reducing shrinkage and collapse.

-

Enhanced Physical Properties: Can lead to improved mechanical properties such as higher tensile strength and elongation.

-

Reduced Odor: Results in foams with lower residual odor.

Polyester Synthesis:

This compound is also an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, L-lactide, and glycolide (B1360168) to produce aliphatic polyesters. These polyesters are of particular interest for biomedical applications, such as in drug delivery systems, due to their biodegradability. The use of a non-toxic catalyst like this compound is crucial in these applications.

Caption: Catalytic role in polyurethane formation.

Caption: Catalytic role in ring-opening polymerization.

Lubricant Additive

This compound is utilized as an extreme pressure (EP) and anti-wear additive in lubricating oils and greases. It is considered a non-toxic replacement for lead-based additives. When subjected to high load and temperature conditions at the interface of moving metal parts, it is believed to form a protective film that prevents direct metal-to-metal contact, thus reducing friction and wear. Some studies suggest a synergistic effect when used in combination with sulfur-containing additives.

Quantitative Performance Data: Detailed and comparative tribological data, such as friction coefficients and wear rates under specific test conditions, are not readily available in public literature, likely due to the proprietary nature of lubricant formulations.

Characterization

The quality and purity of this compound are assessed using various analytical techniques.

| Analytical Technique | Purpose | Typical Findings |

| Infrared (IR) Spectroscopy | Structural integrity confirmation | Characteristic carbonyl stretching frequencies in the range of 1580-1620 cm⁻¹ indicate the presence of the carboxylate functional groups. |

| Thermogravimetric Analysis (TGA) | Bismuth content and thermal stability | Thermal decomposition typically occurs in the 340-400 °C range. |

| Inductively Coupled Plasma (ICP) | Purity and trace metal analysis | Used to verify bismuth content and quantify metallic impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Provides detailed information about the molecular structure and detects organic impurities. Specific peak assignments for this compound are not widely published. |

Relevance to Drug Development

While this compound is not a pharmaceutical ingredient itself, its properties and the broader context of bismuth compounds in medicine are of interest to drug development professionals.

Low Toxicity Profile

The primary advantage of this compound in its industrial applications is its lower toxicity compared to other heavy metal compounds. Bismuth, in general, is known for its relatively low toxicity in humans. For instance, bismuth subsalicylate is the active ingredient in over-the-counter medications for gastrointestinal issues. This low toxicity is a crucial factor when considering materials for biomedical applications.

Potential as a Catalyst for Biomedical Polymers

As a catalyst for the synthesis of biodegradable polyesters, this compound plays a role in the creation of materials used for drug delivery systems, surgical sutures, and tissue engineering scaffolds. The use of a non-toxic catalyst is paramount to ensure the biocompatibility of the final polymer product. Research has shown that polyesters synthesized using a this compound catalytic system were not cyto- or genotoxic, which is significant for their potential medical applications.

Antimicrobial Properties of Bismuth Compounds

Bismuth compounds are well-known for their antimicrobial properties. Although specific studies on the antimicrobial activity of this compound are lacking in the available literature, the general efficacy of bismuth against a range of bacteria, including antibiotic-resistant strains, is well-documented. This suggests a potential area for future research.

Cytotoxicity Data: Specific IC50 values for this compound against various cell lines are not available in the public domain. However, studies on other bismuth compounds provide some context:

-

Biologically synthesized bismuth nanoparticles showed an IC50 value of 28.7 ± 1.4 µg/ml on the HT-29 human colon adenocarcinoma cell line.

-

Bismuth subgallate has also been shown to exhibit cytotoxicity against cancer cell lines.

It is important to note that the cytotoxicity of a compound is highly dependent on its specific chemical form, concentration, and the cell line being tested. Therefore, direct extrapolation of this data to this compound is not appropriate.

Safety Information

Based on available safety data sheets, this compound is considered hazardous. It is suspected of damaging fertility or the unborn child. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a commercially significant organometallic compound with well-established applications as a catalyst in polymer synthesis and as a lubricant additive. Its primary advantage lies in its lower toxicity compared to traditional heavy metal-based alternatives. For researchers in materials science and polymer chemistry, it offers a viable catalytic system for producing polyurethanes and biodegradable polyesters.

For drug development professionals, the direct application of this compound is not established. However, its role as a non-toxic catalyst in the synthesis of biomedical polymers is of high relevance. The general antimicrobial and low-toxicity profile of bismuth compounds suggests that this compound could be a subject for future investigation in a pharmaceutical context, although currently, there is a lack of specific data to support this. Further research is needed to fully elucidate its potential biological activities and to establish a more detailed toxicological profile.

An In-depth Technical Guide to the Molecular Structure of Bismuth 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth 2-ethylhexanoate (B8288628), a versatile organobismuth compound, finds extensive application as a catalyst in polyurethane production and as a PVC heat stabilizer. Its efficacy in these roles is intrinsically linked to its molecular architecture. This guide provides a comprehensive examination of the molecular structure of Bismuth 2-ethylhexanoate, drawing upon available spectroscopic data and the established principles of bismuth coordination chemistry. While a definitive single-crystal X-ray diffraction structure is not publicly available, this document synthesizes the current understanding of its structural characteristics, including its chemical formula, molecular weight, and the nature of the coordination between the bismuth(III) ion and the 2-ethylhexanoate ligands. Experimental protocols for its synthesis and characterization are also detailed to provide a practical resource for researchers.

Introduction

Bismuth compounds have garnered significant interest across various scientific disciplines due to their low toxicity and diverse chemical functionalities. This compound (Bi(O₂CCH(C₂H₅)C₄H₉)₃) is a prominent example, valued for its catalytic activity and stabilizing properties.[1] A thorough understanding of its molecular structure is paramount for optimizing its performance in existing applications and for the rational design of new materials and pharmaceuticals. This guide elucidates the key structural features of this compound.

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is presented in the tables below. This information is fundamental for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₅BiO₆ | [2][3][4][5] |

| Molecular Weight | 638.61 g/mol | [4] |

| CAS Number | 67874-71-9 | [5] |

| Appearance | Viscous liquid | [6] |

| Solubility | Soluble in organic solvents; insoluble in water | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Chemical Shift | Reference |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching frequency | 1580–1620 cm⁻¹ | [3] |

| Nuclear Magnetic Resonance (NMR) | Used for structural confirmation | Data not publicly available | [3] |

Molecular Structure and Coordination Chemistry

The molecular structure of this compound is defined by the coordination of a central bismuth(III) ion by three 2-ethylhexanoate ligands.[2][3] Due to the large ionic radius of bismuth and the presence of a stereochemically active 6s² lone pair of electrons, bismuth(III) complexes often exhibit high coordination numbers, typically ranging from 6 to 9, and can adopt complex geometries.[7][8]

While a precise crystal structure for this compound has not been reported, studies on related bismuth carboxylates suggest that it likely exists not as a simple monomeric species but as larger aggregates.[9] These can take the form of dimeric or even larger cluster structures, such as Bi₂(OOCR)₆ or Bi₄(OOCR)₁₂, where the carboxylate ligands bridge between two or more bismuth centers.[9] This aggregation is a key feature of its chemistry and influences its physical properties, such as its high viscosity. Furthermore, there is evidence to suggest that this compound can exhibit long-range structural ordering, reminiscent of liquid crystals.[9]

The 2-ethylhexanoate ligands can coordinate to the bismuth center in several ways, including monodentate, chelating bidentate, and bridging bidentate modes. The interplay of these coordination modes contributes to the formation of the observed aggregated structures.

Caption: A plausible dimeric structure of this compound.

Experimental Protocols

The synthesis and structural characterization of this compound can be achieved through various established methods.

Synthesis

a) Direct Reaction Method: This common industrial method involves the reaction of bismuth oxide (Bi₂O₃) with 2-ethylhexanoic acid.

-

Procedure:

-

A stoichiometric amount of bismuth oxide is mixed with an excess of 2-ethylhexanoic acid in a reaction vessel equipped with a stirrer and a condenser.

-

The mixture is heated, typically to a temperature between 100-150°C, to facilitate the reaction and remove the water produced as a byproduct.[3]

-

The reaction is monitored until the bismuth oxide is completely consumed.

-

The excess 2-ethylhexanoic acid can be removed under vacuum to yield the final product.

-

b) Electrochemical Synthesis: This method offers a route to high-purity this compound.

-

Procedure:

-

An electrolytic cell is set up with a bismuth anode and a suitable cathode, separated by an ion-exchange membrane.[10]

-

The anolyte consists of a solution of 2-ethylhexanoic acid and an ammonium (B1175870) or alkali metal salt of 2-ethylhexanoic acid in a low-weight alcohol such as methanol.[10]

-

The catholyte is a similar solution, which may contain a lower concentration of 2-ethylhexanoic acid.[10]

-

An electric current is passed through the cell, causing the bismuth anode to dissolve and react with the 2-ethylhexanoate ions to form this compound.

-

The product is then isolated from the anolyte.

-

Structural Characterization

a) Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective technique for confirming the presence of the carboxylate functional groups.

-

Methodology:

-

A thin film of the viscous liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

The sample is then analyzed using an FTIR spectrometer.

-

The resulting spectrum should display a strong absorption band in the region of 1580–1620 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the coordinated carboxylate group.[3]

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the 2-ethylhexanoate ligands and their coordination environment.

-

Methodology:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis of the chemical shifts, integration, and coupling patterns of the signals can confirm the integrity of the organic ligands and may provide insights into the coordination of the bismuth ion.

-

c) X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.

-

Methodology:

-

The primary challenge for this technique is the growth of suitable single crystals of this compound, which is difficult due to its viscous liquid nature at room temperature.

-

Should crystallization be achieved, a single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to solve and refine the crystal structure.

-

Caption: Workflow for synthesis and characterization of this compound.

Conclusion

The molecular structure of this compound is best described as a coordination complex of a bismuth(III) ion with three 2-ethylhexanoate ligands, which likely exists in an aggregated or clustered form. While a definitive crystal structure remains to be determined, a combination of spectroscopic techniques and an understanding of the coordination chemistry of bismuth carboxylates provide a robust model of its molecular architecture. The experimental protocols outlined in this guide offer a practical framework for the synthesis and characterization of this industrially significant compound, paving the way for further research and development in its various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 67874-71-9 [smolecule.com]

- 4. strem.com [strem.com]

- 5. alfachemic.com [alfachemic.com]

- 6. This compound 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. shepchem.com [shepchem.com]

- 10. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Bismuth 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bismuth 2-ethylhexanoate (B8288628) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative and semi-quantitative solubility information, supplemented by a general experimental protocol for determining solubility.

Core Concepts

Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula Bi(C₈H₁₅O₂)₃.[1] It is recognized for its catalytic activity in various chemical reactions, including polyurethane formation, and its use as a lubricant additive and drying agent.[2][3][4] Its solubility in organic media is a critical parameter for its application in these fields, governing its formulation, delivery, and reactivity. The long alkyl chains of the 2-ethylhexanoate ligands impart a hydrophobic nature to the molecule, enhancing its compatibility with nonpolar organic solvents.

Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, based on technical data sheets and scientific articles, a qualitative and semi-quantitative understanding of its solubility can be established. The following table summarizes the available information.

| Solvent Class | Specific Solvent | Solubility | Source |

| Hydrocarbons | |||

| Mineral Spirits | Soluble (often supplied as a solution) | [5][6] | |

| Xylene | Soluble (often supplied as a solution) | [7][8] | |

| Toluene | Soluble | [9] | |

| Hexane | Soluble | [9] | |

| Heptane | Good | [1] | |

| Alcohols | |||

| Methanol | Soluble | [9] | |

| Ethanol | Miscible | [10] | |

| Propanol | Miscible | [10] | |

| Butanol | Miscible | [10] | |

| Ketones | |||

| Acetone | Miscible | [10] | |

| Methyl Ethyl Ketone (MEK) | Miscible | [10] | |

| Methyl Isobutyl Ketone (MIBK) | Miscible | [10] | |

| Esters | |||

| Ethyl Acetate | Miscible | [10] | |

| Butyl Acetate | Miscible | [10] | |

| Aqueous | |||

| Water | Insoluble/Not miscible | [2][4][5][11][12][13] |

Note: "Soluble" or "miscible" indicates that the compound dissolves to a significant extent, but the exact concentration is not specified. "Insoluble" or "not miscible" indicates very low solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solute present.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After the equilibration period, stop the stirring and allow the undissolved this compound to settle at the bottom of the vial. It is crucial to maintain the vial at the constant experimental temperature during this phase.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant using a syringe filter that is compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the this compound.

-

-

Gravimetric Analysis:

-

Once the solvent is completely evaporated, place the vial containing the dried residue in a desiccator to cool to room temperature.

-

Weigh the vial with the residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a range of nonpolar organic solvents, particularly hydrocarbons, which is consistent with its molecular structure. Its miscibility with common alcohols, ketones, and esters further broadens its utility in various formulations. Conversely, its insolubility in water is a key characteristic. While precise quantitative solubility data remains elusive in the public domain, the provided qualitative information and the general experimental protocol offer a solid foundation for researchers and professionals working with this compound. Further research to quantify the solubility of this compound in a wider array of solvents under different temperature conditions would be a valuable contribution to the field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 67874-71-9 [chemicalbook.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 67874-71-9 [amp.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. Buy this compound | 67874-71-9 [smolecule.com]

- 8. strem.com [strem.com]

- 9. gelest.com [gelest.com]

- 10. bdmaee.net [bdmaee.net]

- 11. This compound CAS#: 67874-71-9 [m.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 67874-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Thermal Decomposition Profile of Bismuth 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth 2-ethylhexanoate (B8288628) (also known as bismuth octoate). Understanding the thermal stability and decomposition pathway of this organometallic compound is critical for its applications in various fields, including as a catalyst in polymerization reactions, a precursor for bismuth-based materials, and in pharmaceutical formulations. This document synthesizes available data to present a detailed thermal decomposition profile, including experimental protocols and visual representations of the decomposition process.

Core Concepts in the Thermal Decomposition of Bismuth 2-Ethylhexanoate

This compound, with the chemical formula C₂₄H₄₅BiO₆, is a metal carboxylate that undergoes thermal decomposition to ultimately form bismuth oxide. The decomposition process is a multi-step event, with the specific pathway and intermediate products influenced by the surrounding atmosphere (e.g., air or inert gas). In an inert atmosphere such as nitrogen, the 2-ethylhexanoate ligand can act as an internal oxygen source for the formation of bismuth oxide[1]. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and bismuth oxide (Bi₂O₃)[2].

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to elucidate the thermal decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of the decomposition reactions. DSC measures the heat flow into or out of a sample as it is heated, revealing whether the decomposition processes are endothermic or exothermic.

Quantitative Thermal Decomposition Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound in Air

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

| Stage 1 & 2 | Ambient - 290 | Not explicitly stated | Not explicitly stated | 2-ethylhexanoate ligands | Intermediate bismuth species |

| Stage 3 | 290 - 400 | ~350 | Not explicitly stated | 2-ethylhexanoate ligand | Bismuth Oxide (Bi₂O₃) |

Note: The data in this table is derived from a study on the synthesis of bismuth vanadate, which included a TGA of the this compound precursor. The original study described three weight loss events, with the first two (loss of two ligands) occurring up to 290°C and the third (loss of the final ligand) at approximately 350°C. The precise mass loss percentages for each stage were not provided.

Table 2: Kinetic Parameters of Thermal Decomposition

| Parameter | Value | Method |

| Activation Energy (Ea) | 100.0 kJ/mol | Not explicitly stated |

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and accurate thermal analysis data. The following section outlines a typical methodology for the thermogravimetric analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)

-

High-purity nitrogen or air for purge gas

-

Platinum or alumina (B75360) sample pans

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (e.g., high-purity air or nitrogen) to a constant flow rate, typically 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min or 20°C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and furnace temperature as a function of time.

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve with respect to temperature to obtain the DTG (Derivative Thermogravimetry) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition, the peak decomposition temperatures for each stage, and the percentage of mass loss for each decomposition step.

-

Calculate the final residual mass.

-

Visualizing the Thermal Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition process and the experimental workflow.

Caption: Thermal decomposition pathway of this compound in an air atmosphere.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

References

The Environmental Impact of Organobismuth Compounds: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organobismuth compounds, characterized by a direct carbon-bismuth bond, are gaining traction in various fields, including catalysis and medicine, due to the low toxicity profile of elemental bismuth, often termed a "green" heavy metal.[1][2][3] However, the environmental impact of these synthetic compounds is not well-documented. The covalent bonding of organic ligands to the bismuth center can significantly alter their chemical properties, bioavailability, and toxicity compared to their inorganic counterparts.[4][5][6] This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate, ecotoxicity, and bioaccumulation potential of organobismuth compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting key data and methodologies, while also transparently identifying critical knowledge gaps. A significant finding of this review is the profound lack of specific quantitative ecotoxicity data for organobismuth compounds in the public literature, underscoring the need for further research in this area.

Environmental Fate and Persistence

The environmental persistence of organobismuth compounds is a key factor in their overall environmental risk profile. The stability of the bismuth-carbon bond, the solubility of the compound, and its susceptibility to biotic and abiotic degradation processes will determine its concentration and longevity in various environmental compartments.

Abiotic Degradation

The bismuth-carbon bond is generally considered the weakest among the Group 15 organometallic compounds (P > As > Sb > Bi), suggesting a potential susceptibility to cleavage.[1][7] However, the stability of these compounds can be significantly influenced by the nature of the organic ligands. For instance, some cyclic organobismuth(III) compounds exhibit enhanced stability due to transannular coordination, making them less susceptible to hydrolysis.[2] Safety data for triphenylbismuth (B1683265) indicates it has low water solubility, which may limit its mobility in aquatic systems but could lead to persistence in sediments.[3]

Biodegradation

Information on the biodegradation of organobismuth compounds is scarce. However, the well-documented biomethylation of other heavy metals and metalloids raises the possibility of similar environmental transformations for bismuth. Indeed, trimethylbismuth (B1197961) (Me3Bi) has been detected in landfill and sewage gases, indicating that anaerobic microorganisms can methylate inorganic bismuth.[3][8] This transformation is significant as methylated forms of metals can have altered toxicity and mobility. There is a critical need for standardized biodegradation studies on various organobismuth compounds to understand their environmental transformation pathways and persistence.

Ecotoxicity

While inorganic bismuth compounds are generally considered to have low toxicity, the ecotoxicity of organobismuth compounds is largely undefined.[5][9][10] The organic moiety can increase the lipophilicity of the compound, potentially facilitating its uptake by organisms and interaction with biological membranes. Some organobismuth compounds have demonstrated significant antimicrobial and cytotoxic effects, which may translate to broader environmental toxicity.[6][11]

Aquatic Ecotoxicity Data

A thorough review of the available literature reveals a significant lack of quantitative data on the acute and chronic toxicity of organobismuth compounds to standard aquatic test organisms. In a study on the acute toxicity of 50 metals to Daphnia magna, an EC50 for inorganic bismuth could not be determined as it showed no toxic effects up to its limit of aqueous solubility.[12] This, however, does not provide insight into the toxicity of more bioavailable organobismuth compounds. The tables below are structured to present key ecotoxicity data; however, they currently reflect the notable absence of this information in the reviewed literature.

Table 1: Acute Aquatic Ecotoxicity of Organobismuth Compounds

| Compound | Test Species | Duration | Endpoint | Value (mg/L) | Reference |

| Triphenylbismuth | Daphnia magna (Water Flea) | 48 hours | EC50 | Data not available in reviewed literature | - |

| Triphenylbismuth | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | Data not available in reviewed literature | - |

| Triphenylbismuth | Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | Data not available in reviewed literature | - |

Table 2: Chronic Aquatic Ecotoxicity of Organobismuth Compounds

| Compound | Test Species | Duration | Endpoint | Value (mg/L) | Reference |

| Triphenylbismuth | Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | Data not available in reviewed literature | - |

| Triphenylbismuth | Pimephales promelas (Fathead Minnow) | 32 days | NOEC (Early Life Stage) | Data not available in reviewed literature | - |

Bioaccumulation Potential

Bioaccumulation, the net accumulation of a chemical by an organism from all sources, is a critical consideration for persistent and lipophilic compounds. The potential for organobismuth compounds to bioaccumulate in aquatic and terrestrial organisms is largely unknown.

Studies on inorganic bismuth have shown that it can be accumulated by marine macroalgae, with accumulation factors being proportional to the aqueous concentration.[9][13] However, there was no evidence of biomagnification up the food chain.[14] The lipophilicity conferred by organic ligands in organobismuth compounds could potentially lead to higher bioconcentration factors (BCF) in organisms like fish, but experimental data is needed to confirm this.

Table 3: Bioaccumulation Data for Organobismuth Compounds

| Compound | Test Species | Exposure Route | Parameter | Value | Reference |

| Triphenylbismuth | Danio rerio (Zebrafish) | Aqueous | BCF | Data not available in reviewed literature | - |

Experimental Protocols

Given the lack of specific studies on organobismuth compounds, this section provides detailed, albeit generic, methodologies for key ecotoxicity and biodegradation experiments based on internationally accepted OECD guidelines. These protocols are intended to be adapted for specific organobismuth compounds.

Protocol: Acute Toxicity Test for Fish (adapted from OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of an organobismuth compound to fish over a 96-hour exposure period.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Substance Preparation: Due to the expected low aqueous solubility of many organobismuth compounds, a stock solution should be prepared using a minimal amount of a water-miscible solvent (e.g., acetone, dimethylformamide). A solubilizing agent may be necessary for highly hydrophobic compounds. The final concentration of the solvent should be below its toxicity threshold and consistent across all treatments, including a solvent control.

-

Test Design: A semi-static or flow-through system is recommended to maintain stable concentrations. A limit test at 100 mg/L can be performed first. If mortality occurs, a full range-finding test followed by a definitive test with at least five concentrations in a geometric series is conducted.

-

Test Conditions:

-

Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).

-

pH: 6.0 - 8.5.

-

Dissolved Oxygen: > 60% saturation.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Feeding: None during the test.

-

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.

-

Analytical Monitoring: The concentration of the organobismuth compound in the test water must be measured at the beginning and end of the test, and preferably daily in the high and low concentrations and a middle concentration, to confirm exposure levels. This requires a validated analytical method (e.g., HPLC-ICP-MS).

-

Data Analysis: The 96-hour LC50 with 95% confidence intervals is calculated using appropriate statistical methods (e.g., probit analysis).

Protocol: Ready Biodegradability - CO2 Evolution Test (adapted from OECD 301B)

-

Objective: To assess the ready biodegradability of an organobismuth compound by aerobic microorganisms.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Substance: The organobismuth compound is added as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Test System: The test is conducted in sealed vessels containing a mineral medium, the inoculum, and the test substance. The CO2 produced from the biodegradation of the substance is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration.

-

Duration: 28 days.

-

Analysis: The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical maximum CO2 production (ThCO2) of the compound.

-

Pass Level: A compound is considered readily biodegradable if it reaches >60% of its ThCO2 within the 10-day window following the lag phase (which should not exceed 14 days).

-

Controls: A toxicity control, with the test substance and a readily biodegradable reference substance (e.g., sodium benzoate), should be included to ensure the test substance is not inhibitory to the microorganisms.

Visualizations: Workflows and Environmental Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows and conceptual relationships relevant to assessing the environmental impact of organobismuth compounds.

Caption: Workflow for Environmental Risk Assessment of an Organobismuth Compound.

Caption: Experimental Workflow for an Acute Aquatic Toxicity Test (e.g., OECD 203).

Caption: Conceptual Environmental Pathways of Organobismuth Compounds.

Conclusion and Recommendations

Organobismuth compounds represent a class of molecules with significant potential in various applications. The perception of bismuth as an environmentally benign "green" metal has likely contributed to the limited investigation into the environmental impact of its organometallic forms. This technical guide consolidates the available, albeit sparse, information and reveals a critical gap in our understanding. The lack of quantitative ecotoxicity and bioaccumulation data, coupled with limited knowledge of environmental degradation pathways, makes a comprehensive environmental risk assessment of these compounds currently impossible.

For researchers, scientists, and drug development professionals working with or developing novel organobismuth compounds, the following is recommended:

-

Prioritize Ecotoxicological Screening: Early-stage screening of new organobismuth compounds for acute aquatic toxicity should be prioritized.

-

Conduct Standardized Testing: For compounds with potential for environmental release, conducting standardized tests for ready biodegradability (e.g., OECD 301 series) and bioaccumulation in fish (OECD 305) is crucial.

-

Develop Analytical Methods: Robust analytical methods for the quantification of organobismuth compounds in environmental matrices (water, sediment, biota) are essential for accurate exposure and fate analysis.

-

Publish Environmental Data: To fill the existing knowledge gap, there is a strong need for the publication of environmental safety data in peer-reviewed literature.

By proactively investigating the environmental impact of organobismuth compounds, the scientific and industrial communities can ensure that the development of these promising molecules aligns with the principles of green chemistry and environmental stewardship.

References

- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. fishersci.com [fishersci.com]

- 4. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of abiotic factors and environmental concentrations on the bioaccumulation of persistent organic and inorganic compounds to freshwater fish and mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An evaluation of the toxicity and bioaccumulation of bismuth in the coastal environment using three species of macroalga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioaccumulation and Bioremediation of Heavy Metals in Fishes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

A Technical Guide to Non-Toxic Metal Catalysts for Polymerization

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable and biocompatible polymers is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and medical implants. A critical aspect of synthesizing these polymers is the choice of catalyst, which should ideally be efficient, selective, and, most importantly, non-toxic to avoid adverse biological effects. This technical guide provides an in-depth overview of the core principles and recent advancements in non-toxic metal catalysts for polymerization, with a focus on iron, zinc, calcium, and magnesium-based systems. These metals are abundant, generally have low toxicity, and offer versatile catalytic activities for various polymerization mechanisms.[1][2]

Overview of Non-Toxic Metal Catalysts

Traditionally, tin-based catalysts, such as tin(II) octoate, have been the industry standard for the ring-opening polymerization (ROP) of cyclic esters to produce polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).[2] However, concerns over the potential toxicity of residual tin have driven the search for safer alternatives.[2][3] Iron, zinc, calcium, and magnesium have emerged as promising candidates due to their biocompatibility and rich coordination chemistry.[1][2]

-

Iron (Fe): As a highly abundant and environmentally friendly metal, iron-based catalysts have been extensively explored, particularly for Atom Transfer Radical Polymerization (ATRP) and, more recently, for ROP.[4][5][6][7] They offer a cost-effective and less toxic alternative to commonly used copper catalysts in ATRP.[4][5][6]

-

Zinc (Zn): Zinc-based catalysts are well-regarded for their excellent activity and control in the ROP of lactide and other cyclic esters.[8][9][10] Their low toxicity makes them particularly suitable for synthesizing polymers for biomedical applications.[10]

-

Calcium (Ca): Calcium, being an essential element in the human body, is an attractive metal for designing biocompatible catalysts. Calcium-based complexes have shown significant activity in the ROP of cyclic esters.

-

Magnesium (Mg): Similar to calcium, magnesium is biocompatible and its complexes have demonstrated high efficiency as catalysts for both the ROP of cyclic esters and the copolymerization of epoxides with carbon dioxide.[11][12]

Data Presentation: Comparative Performance of Non-Toxic Metal Catalysts

The following tables summarize the quantitative data from various studies on non-toxic metal-catalyzed polymerizations, allowing for a clear comparison of their performance under different conditions.

Table 1: Iron-Based Catalysts for Polymerization

| Catalyst System | Monomer | Polymerization Type | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| FeCl₂/2,6-bis(imino)pyridyl | Ethylene | Coordination | - | - | - | 14,000-611,000 | - | [4] |

| FeBr₃/TBAB/Fe(0) | MMA | SARA ATRP | - | - | - | - | ~1.2 | [6] |

| Iron Guanidine Complex | Styrene/Lactide | Orthogonal ATRP/ROP | 110 | - | - | - | - | [13] |

| FeCl₃ | ε-Caprolactone | ROP | - | - | - | - | - | [14] |

| Fe(DS)₃ | L-lactide | ROP | - | - | - | 20,232 | - | [15] |

Table 2: Zinc-Based Catalysts for Ring-Opening Polymerization of Lactide

| Catalyst System | Monomer | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| Zinc Acetate | L-lactide | 150 | - | - | - | - | |

| Zinc Amido-oxazolinate | rac-lactide | 50 | 0.5 | >93 | - | narrow | [9] |

| Zinc (L-prolinate)₂ | L,L-lactide | 195 | 1 | - | 2900-3400 | - | [16] |

| Zinc Lactate | DL-lactide | - | - | - | high | - | [17] |

| Natural Amino-Acid Based Zinc Complexes | rac-lactide | RT | 2 | 100 | controlled | 1.07-1.31 | [8] |

Table 3: Calcium- and Magnesium-Based Catalysts for Polymerization

| Catalyst System | Monomer | Polymerization Type | Temp. (°C) | Time | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| Dimagnesium Complexes | Cyclohexene Oxide/CO₂ | Copolymerization | 80 | 3-6 | - | - | - | [18] |

| Heterodinuclear Zn(II)/Mg(II) | Cyclohexene Oxide/CO₂ | Copolymerization | 120 | - | - | - | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving non-toxic metal catalysts.

General Considerations for Monomer and Solvent Purification

The success of a controlled polymerization reaction is highly dependent on the purity of the monomers and solvents. Impurities such as water can act as initiators or chain transfer agents, leading to poor control over the molecular weight and a broad polydispersity of the resulting polymer.

Protocol for Monomer Purification (e.g., Lactide):

-

Recrystallization: Dissolve the crude lactide in a minimal amount of hot, anhydrous toluene. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Filtration: Collect the purified crystals by filtration under an inert atmosphere (e.g., in a glovebox).

-

Sublimation: For higher purity, the recrystallized lactide can be further purified by sublimation under vacuum at an elevated temperature (e.g., 100 °C).[19]

-

Storage: Store the purified monomer in a glovebox under a dry, inert atmosphere to prevent moisture contamination.[19]

Protocol for Solvent Purification (e.g., Toluene):

-

Drying: Reflux the solvent over a suitable drying agent, such as sodium/benzophenone, until the characteristic blue or purple color of the ketyl radical persists.

-

Distillation: Distill the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store the purified solvent over molecular sieves in a sealed flask under an inert atmosphere.

Catalyst Preparation (General Procedure)

The synthesis of well-defined metal complexes as catalysts is crucial for achieving controlled polymerization. The following is a general procedure that can be adapted for the synthesis of various non-toxic metal catalysts.

Example: Synthesis of a Zinc-based Catalyst

-

Ligand Synthesis: Synthesize the desired organic ligand according to established literature procedures.

-

Complexation: In a glovebox, dissolve the ligand in a dry, aprotic solvent (e.g., THF or toluene). Add an equimolar amount of a suitable metal precursor (e.g., zinc bis(trimethylsilyl)amide) to the solution at room temperature.

-